Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)

3-hydroxypyridine-2-carbonitrile structure
932-35-4 structure
Nombre del producto:3-hydroxypyridine-2-carbonitrile
Número CAS:932-35-4
MF:C6H4N2O
Megavatios:120.10876083374
MDL:MFCD01646135
CID:40310
PubChem ID:101920

3-hydroxypyridine-2-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 3-Hydroxypicolinonitrile
    • 3-Hydroxypyridine-2-carbonitrile
    • 2-Cyano-3-hydroxypyridine
    • 2-Cyano-3-hydroxpyridine
    • 2-Pyridinecarbonitrile, 3-hydroxy-
    • 2-cyano-3-pyridinol
    • 3-Hydroxy-2-cyanopyridine
    • Hydroxycyanazin
    • PubChem9231
    • 2-Cyano-3-hydroxy pyridine
    • KSC494M0R
    • XTVFTOVNAKNVQK-UHFFFAOYSA-
    • 3-Hydroxy-2-pyridinecarbonitrile
    • XTVFTOVNAKNVQK-UHFFFAOYSA-N
    • 3-hydroxy-pyridine-2-carbonitrile
    • STL556711
    • SBB065308
    • BBL102902
    • 3-Hydroxy-2-pyridinecarbonitrile (ACI)
    • Picolinonitrile, 3-hydroxy- (7CI, 8CI)
    • 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
    • EINECS 213-251-8
    • InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
    • 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
    • 932-35-4
    • SY031451
    • EN300-188548
    • DB-217271
    • SCHEMBL304561
    • W-100247
    • CS-W011210
    • MFCD01646135
    • PS-5915
    • NS00039535
    • DTXSID10239324
    • AKOS005199046
    • BP-12591
    • AC-907/34117002
    • C1664
    • O11015
    • PB43869
    • 3-hydroxypyridine-2-carbonitrile
    • MDL: MFCD01646135
    • Renchi: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
    • Clave inchi: XTVFTOVNAKNVQK-UHFFFAOYSA-N
    • Sonrisas: N#CC1C(O)=CC=CN=1

Atributos calculados

  • Calidad precisa: 120.03200
  • Masa isotópica única: 120.032362755g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 56.9
  • Recuento de constructos de variantes mutuas: 3
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Punto de ebullición: 429.2°C at 760 mmHg
  • PSA: 56.91000
  • Logp: 0.65888
  • Disolución: Not determined

3-hydroxypyridine-2-carbonitrile Información de Seguridad

3-hydroxypyridine-2-carbonitrile Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-hydroxypyridine-2-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021371-25g
3-hydroxypyridine-2-carbonitrile
932-35-4 98%
25g
5103.0CNY 2021-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB121284-10G
3-hydroxypyridine-2-carbonitrile
932-35-4 97%
10g
¥ 534.00 2023-04-12
Chemenu
CM175887-25g
2-Cyano-3-hydroxypyridine
932-35-4 98%
25g
$196 2022-06-09
Enamine
EN300-188548-0.1g
3-hydroxypyridine-2-carbonitrile
932-35-4 95%
0.1g
$19.0 2023-09-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
021371-5g
3-hydroxypyridine-2-carbonitrile
932-35-4 98%
5g
1266.0CNY 2021-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032674-25g
3-hydroxypyridine-2-carbonitrile
932-35-4 98%
25g
¥849 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046940-5g
3-Hydroxypicolinonitrile
932-35-4 98%
5g
¥228.00 2024-04-25
TRC
C987963-1g
2-Cyano-3-hydroxypyridine
932-35-4
1g
$ 75.00 2022-06-06
Matrix Scientific
021371-25g
2-Cyano-3-hydroxypyridine, 98%
932-35-4 98%
25g
$314.00 2023-09-09
eNovation Chemicals LLC
Y1095984-25G
3-hydroxypyridine-2-carbonitrile
932-35-4 97%
25g
$110 2024-05-23

3-hydroxypyridine-2-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 - 8 °C
Referencia
Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines
Cailly, Thomas; Lemaitre, Stephane; Fabis, Frederic; Rault, Sylvain, Synthesis, 2007, (20), 3247-3251

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Diethyl ether ,  Water
Referencia
Facile synthesis of some oxazolopyridines and their N-oxides via intramolecular cyclization
Tagawa, Yoshinobu; Goto, Yoshinobu, Heterocycles, 1987, 26(11), 2921-39

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Bromine Solvents: Water ;  0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt
1.2 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 3
Referencia
Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ;  0 °C; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referencia
Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Chlorine
Referencia
Preparation of derivatives of 3-hydroxypicolinic acid from furfural
Clauson-Kaas, Niels; Petersen, John Brammer; Soerensen, Georg Ole; Olsen, Gert; Janse, Gert, Acta Chemica Scandinavica, 1965, 19(5), 1147-52

Métodos de producción 6

Condiciones de reacción
Referencia
Preparation of desmethyldesferrithiocin derivatives and related compounds as iron-chelating antimalarials.
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ;  20 - 30 min, < 5 °C; 50 °C; 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  40 °C
Referencia
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Water ;  20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  20 °C → 40 °C; 45 min, cooled
Referencia
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, 23 °C
Referencia
Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines
Kuduk, Scott D.; DiPardo, Robert M.; Bock, Mark G., Organic Letters, 2005, 7(4), 577-579

Métodos de producción 10

Condiciones de reacción
Referencia
Introduction of the cyano group by substitution of hydrogen
Schmidt, A., Science of Synthesis, 2004, 19, 133-161

Métodos de producción 11

Condiciones de reacción
Referencia
Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity
Blank, Benjamin; DiTullio, Nicholas W.; Miao, Clara K.; Owings, Franklin F.; Gleason, John G.; et al, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Hydrogen bromide Solvents: Water ;  8 h, rt
Referencia
Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease
, United States, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate ,  Water ;  5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C
Referencia
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
Referencia
Regioselective cyanation of 3-substituted pyridine 1-oxides
Fife, Wilmer K., Heterocycles, 1984, 22(1), 93-6

Métodos de producción 15

Condiciones de reacción
Referencia
Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles
Vorbrueggen, Helmut; Krolikiewicz, Konrad, Synthesis, 1983, (4), 316-19

3-hydroxypyridine-2-carbonitrile Raw materials

3-hydroxypyridine-2-carbonitrile Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile
A844482
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):150.0/552.0